N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-11-yl}acetamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a diazatricyclic core, and a chloro-substituted phenyl ring
Properties
Molecular Formula |
C20H19ClF3N3O2 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide |
InChI |
InChI=1S/C20H19ClF3N3O2/c21-15-5-4-14(20(22,23)24)7-16(15)25-18(28)11-26-8-12-6-13(10-26)17-2-1-3-19(29)27(17)9-12/h1-5,7,12-13H,6,8-11H2,(H,25,28) |
InChI Key |
LPLNVJYWVGJWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide typically involves multiple steps, starting with the preparation of the diazatricyclic core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the chloro and trifluoromethyl groups is achieved through electrophilic aromatic substitution reactions. The final step involves the acylation of the diazatricyclic core with the chloro-trifluoromethyl phenyl acyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- 2-fluorodeschloroketamine
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide is unique due to its specific combination of functional groups and its diazatricyclic core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
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